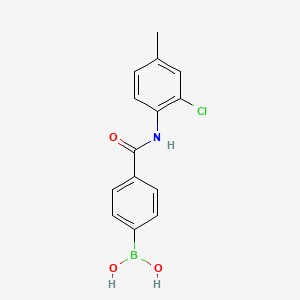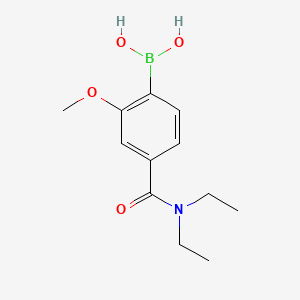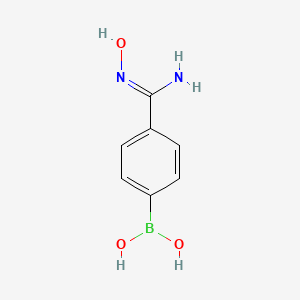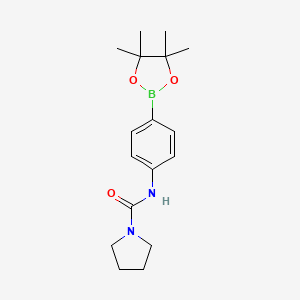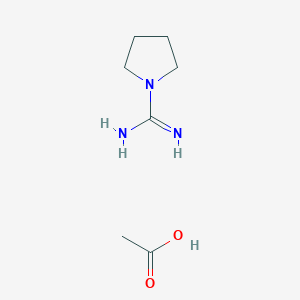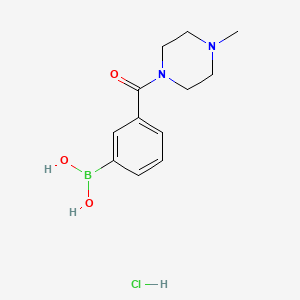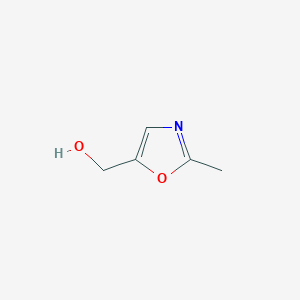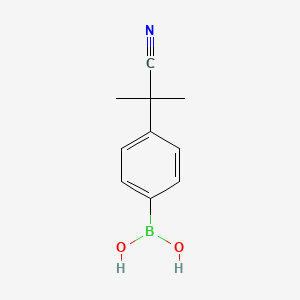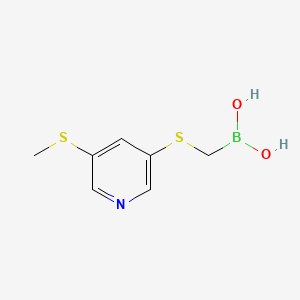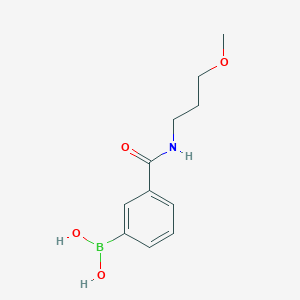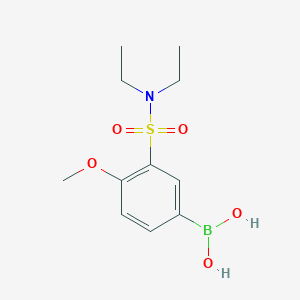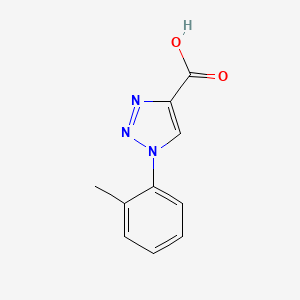
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The 2-methylphenyl group is a phenyl ring with a methyl group at the second position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The 2-methylphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 2-methylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, and the triazole ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Antileishmanial and Antimalarial Applications
- Summary of Application : Pyrazole-bearing compounds, which are structurally similar to the compound you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Urease Inhibitors
- Summary of Application : Thiourea skeleton, which is structurally similar to the compound you mentioned, plays a vital role in pharmaceutical chemistry . The present work focused on the development and discovery of novel urease inhibitors .
- Methods of Application : A set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized . The compounds were characterized by different analytical techniques including FT-IR, 1 H-NMR, and 13 C-NMR, and were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .
- Results or Outcomes : The compounds were found to be potent anti-urease inhibitors and the inhibitory activity IC 50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives, which share a similar aromatic structure with the compound you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization . The biological activities of these compounds are then evaluated using appropriate in vitro and in vivo models .
- Results or Outcomes : The results have shown that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Methylphenylacetic Acid Preparation
- Summary of Application : Methylphenylacetic acid, which is structurally similar to the compound you mentioned, is an important organic chemical industry’s fine chemicals midbody, mainly used in making agricultural chemicals and medicine and corresponding ester class .
- Methods of Application : The preparation method includes adding methylphenylacetic acid, morpholine and sulphur in a reactor, performing reflux stirring for 8-10h, adding methyl alcohol and heating and dissolving after reaction is completed, decoloring with activated carbon, filtering, cooling, adding a mixed solution of 50-70% sodium hydroxide solution and 50% sodium hydroxide solution to lead pH to be kept at 8-10, performing heating reflux for 4-6h, filtering after reaction, recovering solvent under reduced pressure, adding water, acidizing to pH of 1-2 by inorganic acid, separating out solid, filtering to obtain a methylphenylacetic acid crude product, recrystallizing with 60% of ethanol, and drying so that methylphenylacetic acid is obtained .
- Results or Outcomes : The method is simple in process, stable, high in yield, low in cost and suitable for industrial production .
Formic Acid Synthesis
- Summary of Application : Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . Emerging applications can handle diluted formic acid, and even require dilution . Examples are the use of formic acid as an energy vector, hydrogen gas carrier, syngas storage medium, and carbon source for bioprocesses .
- Methods of Application : The synthesis of formic acid involves electrochemical production from CO2, water, and renewable energy . The product specifications from the electrochemical formic acid production process are matched with the requirements of emerging applications .
- Results or Outcomes : The matching of the product specifications from the electrochemical formic acid production process with the requirements of emerging applications is documented .
Antitubercular Activity
- Summary of Application : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
- Methods of Application : The derivatives were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
- Results or Outcomes : The results of the study are not provided in the snippet .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-4-2-3-5-9(7)13-6-8(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYJQFRBEKQYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1099631-80-7 | |
| Record name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
